Antipyrine-d3
Overview
Description
Antipyrine-d3, also known as Phenazone-d3, is the deuterium-labeled version of Antipyrine . Antipyrine is an antipyretic and analgesic, often used as a probe agent for oxidative agent metabolism . It has been widely used in the assessment of hepatic oxidative capacity .
Molecular Structure Analysis
The molecular formula of Antipyrine-d3 is C11H9D3N2O . The molecular weight is 191.24 . The structure of Antipyrine-d3 has been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds .Scientific Research Applications
Antipyrine as a Probe for Oxidative Drug Metabolism : Antipyrine has been extensively used to understand human oxidative drug metabolism, particularly in identifying the cytochrome P450 enzymes involved in the formation of its metabolites (Engel et al., 1996).
Understanding Liver Disease Impact on Drug Metabolism : Studies have utilized antipyrine to investigate the effects of liver disease on drug metabolism. A significant finding is the prolongation of antipyrine half-life in patients with chronic liver disease (Branch et al., 1973).
Measurement of Total Body Water : Antipyrine's properties make it a useful tool for measuring total body water, a technique first introduced in the late 1940s (Stevenson, 1977).
Assessment of Microsomal Liver Function : Antipyrine clearance is widely used to assess microsomal liver function. Studies have explored simplified methods for determining antipyrine clearance, enhancing the practicality of this approach in clinical settings (Døssing et al., 1982).
Antipyrine in Pharmacology Research : The antipyrine test, devised to quantitatively determine the effect of environmental factors on hepatic drug‐metabolizing capacity, has seen widespread use in clinical pharmacology (Vesell, 1979).
Role in Evaluating Diabetes Mellitus Impact on Metabolism : Antipyrine metabolism has been evaluated in the context of diabetes mellitus, providing insights into the effects of this condition on cytochrome P450 (CYP) 1A2 and CYP2D6 activity (Matzke et al., 2000).
Investigating Drug-Drug Interactions : Research using antipyrine has contributed to understanding the interactions between various drugs and their impact on liver enzyme activity, thus informing safe and effective medication use (Viktorov & Rybak, 1990).
Safety And Hazards
Antipyrine, the non-deuterated form, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, specific target organ toxicity (single exposure), and as a combustible dust .
Future Directions
properties
IUPAC Name |
5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675632 | |
Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antipyrine-d3 | |
CAS RN |
65566-62-3 | |
Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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